5-Methoxy-6-(trifluoromethyl)pyridin-3-ol
Description
5-Methoxy-6-(trifluoromethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a methoxy group at position 5, and a trifluoromethyl (CF₃) substituent at position 4. This compound combines electron-donating (methoxy) and electron-withdrawing (CF₃) groups, creating a unique electronic profile that influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-2-4(12)3-11-6(5)7(8,9)10/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUSKPRAQXGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(trifluoromethyl)pyridin-3-ol typically involves the introduction of the methoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the trifluoromethylation of a methoxy-substituted pyridine derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(trifluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 5-formyl-6-(trifluoromethyl)pyridin-3-ol, while reduction of the pyridine ring can produce 5-methoxy-6-(trifluoromethyl)piperidine.
Scientific Research Applications
5-Methoxy-6-(trifluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and metabolic stability. The methoxy group can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0)
- Structure : Lacks the methoxy group at position 5.
- Properties :
- Electronic Effects: The CF₃ group is strongly electron-withdrawing, increasing acidity at the hydroxyl group compared to unsubstituted pyridinols. The absence of methoxy reduces steric hindrance and alters hydrogen-bonding capacity .
6-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1211578-93-6)
- Structure : Chlorine replaces the methoxy group at position 5.
- Properties :
- Reactivity : The chlorine atom enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic substitution reactions compared to methoxy-substituted analogs. The CF₃ group further stabilizes negative charge intermediates .
5-Methoxypyridin-3-ol
- Structure : Lacks the CF₃ group at position 6.
- Electronic Effects : The methoxy group donates electron density via resonance, reducing the acidity of the hydroxyl group. This contrasts with the target compound, where the CF₃ group counterbalances the methoxy’s electron-donating effects .
Physical Properties
A comparative table of key properties is provided below:
*Estimated for the target compound based on structural analogs.
Key Observations:
- The CF₃ group increases molecular weight and lipophilicity compared to non-fluorinated analogs .
- Methoxy substitution generally reduces melting points due to decreased hydrogen bonding, but this may be offset by the CF₃ group’s polarity .
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